(1,2-13C2)tetradecanoic acid

Catalog No.
S1922846
CAS No.
287111-20-0
M.F
C14H28O2
M. Wt
230.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-13C2)tetradecanoic acid

CAS Number

287111-20-0

Product Name

(1,2-13C2)tetradecanoic acid

IUPAC Name

(1,2-13C2)tetradecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

230.36 g/mol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13+1,14+1

InChI Key

TUNFSRHWOTWDNC-SBAVNFSASA-N

SMILES

CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13C](=O)O

(1,2-13C2)tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the molecular formula C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2. This compound consists of a straight-chain structure with fourteen carbon atoms and a carboxylic acid functional group. The presence of stable isotopes of carbon (carbon-13) in its structure allows for various applications in metabolic studies and tracer experiments. Myristic acid is naturally found in several fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil, where it serves as an important component of triglycerides .

Typical of carboxylic acids:

  • Neutralization Reactions: It reacts with bases to form salts and water. For example:
    C14H28O2+NaOHC14H27O2Na+H2O\text{C}_{14}\text{H}_{28}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{14}\text{H}_{27}\text{O}_2\text{Na}+\text{H}_2\text{O}
  • Esterification: Tetradecanoic acid can react with alcohols to form esters:
    C14H28O2+R OHC14H27O2R+H2O\text{C}_{14}\text{H}_{28}\text{O}_2+\text{R OH}\rightarrow \text{C}_{14}\text{H}_{27}\text{O}_2\text{R}+\text{H}_2\text{O}
  • Reduction: It can be reduced to myristyl alcohol or myristyl aldehyde using reducing agents like lithium aluminum hydride .

Myristic acid has significant biological roles, particularly in human metabolism. It is known to influence lipid profiles by raising levels of low-density lipoprotein (LDL) cholesterol when consumed. This effect has implications for cardiovascular health . Additionally, myristic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes, which is crucial for various cellular functions .

The synthesis of (1,2-13C2)tetradecanoic acid can be achieved through various methods:

  • Natural Sources: Extraction from natural oils such as nutmeg butter or palm kernel oil.
  • Chemical Synthesis: Laboratory synthesis can involve the elongation of shorter fatty acids or the use of carbon-13 labeled precursors in controlled reactions .
  • Isotope Labeling: Specific methods for synthesizing carbon-13 labeled tetradecanoic acids have been reported, enhancing their utility in metabolic studies .

(1,2-13C2)tetradecanoic acid has diverse applications:

  • Metabolic Studies: Used as a tracer in metabolic research to study fatty acid metabolism and lipid dynamics.
  • Food Industry: Utilized as a flavoring agent and emulsifier due to its properties as a saturated fatty acid.
  • Pharmaceuticals: Acts as an excipient in drug formulations and may be involved in the synthesis of bioactive compounds .

Studies have demonstrated that tetradecanoic acid interacts with various biomolecules, influencing their behavior:

  • Protein Interactions: Myristic acid can modify proteins through myristoylation, impacting their localization and function within cells.
  • Membrane Dynamics: Its incorporation into lipid bilayers affects membrane fluidity and permeability, which is crucial for cellular signaling processes .

Several compounds share structural similarities with (1,2-13C2)tetradecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Lauric AcidC12H24O2Commonly found in coconut oil; shorter chain length.
Palmitic AcidC16H32O2Found in palm oil; one carbon longer than tetradecanoic acid.
Stearic AcidC18H36O2A saturated fatty acid found in animal fats; two carbons longer.
Capric AcidC10H20O2Shorter chain fatty acid; found in coconut oil and palm kernel oil.

The uniqueness of (1,2-13C2)tetradecanoic acid lies in its specific chain length and the presence of carbon-13 isotopes, which enhance its utility in research applications compared to other similar compounds .

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1,2-~13~C_2_)Tetradecanoic acid

Dates

Modify: 2024-02-18

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